3-amino-1H-indazol-5-ol
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Overview
Description
3-Amino-1H-indazol-5-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1H-indazol-5-ol can be achieved through various methods. One common approach involves the cyclization of 2-aminobenzonitrile derivatives with hydrazine under acidic conditions. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the indazole core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1H-indazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-Amino-1H-indazol-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-1H-indazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
1H-indazole: A parent compound with a similar structure but lacking the amino and hydroxyl groups.
2H-indazole: Another tautomeric form of indazole with different stability and reactivity.
3-Amino-1H-indazole: Similar to 3-amino-1H-indazol-5-ol but without the hydroxyl group at the 5-position.
Uniqueness: this compound is unique due to the presence of both amino and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. These functional groups allow for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
88805-70-3 |
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Molecular Formula |
C7H7N3O |
Molecular Weight |
149.1 |
Purity |
95 |
Origin of Product |
United States |
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